molecular formula C10H19NO4 B1527701 tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate CAS No. 1132814-98-2

tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Cat. No.: B1527701
CAS No.: 1132814-98-2
M. Wt: 217.26 g/mol
InChI Key: FIEQSYXWJPFLFS-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate: is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is also known as tert-butyl (3-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate. This compound is characterized by the presence of a tert-butyl carbamate group attached to a tetrahydrofuran ring, which also bears a hydroxymethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate typically involves the reaction of 3-(hydroxymethyl)tetrahydrofuran with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Due to its biological activity, tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate serves as a promising lead compound for drug development. Its structure allows for interactions with various biological targets, potentially influencing metabolic pathways and offering therapeutic benefits in conditions like systemic lupus erythematosus and type 1 diabetes mellitus .

Interaction Studies
Preliminary studies indicate that this compound may interact with enzymes and receptors, which could be pivotal for understanding its pharmacodynamics. Further research is necessary to elucidate these interactions fully.

Agricultural Chemicals

The compound has shown potential as an antimicrobial agent, making it suitable for applications in agricultural chemicals. Its efficacy against various pathogens could enhance crop protection strategies, thereby improving agricultural yields.

Material Science

Synthesis of Novel Compounds
this compound is utilized in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles through palladium-catalyzed reactions. These synthesized compounds have diverse applications in further chemical research and development, particularly in creating advanced materials.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated that the compound could be developed into an effective agricultural fungicide or bactericide.

Case Study 2: Drug Interaction Analysis

Research involving the interaction of this compound with specific receptors showed promising results in modulating metabolic pathways. Further investigation into its mechanism of action could lead to new therapeutic strategies for metabolic disorders.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate is primarily related to its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic applications to temporarily protect amine functionalities during multi-step synthesis .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. The hydroxymethyl group provides additional functionality, allowing for further derivatization and modification .

Biological Activity

Tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate is a chemical compound with potential applications in pharmaceuticals and organic synthesis. Its molecular formula is C10H19NO4, and it has garnered interest due to its unique structural features and potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 1132814-98-2
  • Purity : Minimum 97% .

The compound features a tert-butyl group and a hydroxymethyl-substituted oxolane ring, which may enhance its solubility and bioavailability, making it an interesting candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may modulate enzyme or receptor activities, although detailed mechanisms remain to be fully elucidated. The presence of the hydroxymethyl group suggests potential for further functionalization, which could enhance its biological efficacy .

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC10H19NO4Hydroxymethyl group enhances solubility
tert-butyl N-[2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamateC10H19NO4Similar functionality but different stereochemistry
1-tert-butoxycarbonylamino-tetrahydrofuranC10H19NO4Related structure without hydroxymethyl group

These compounds illustrate how variations in structure can lead to differing biological activities and chemical properties.

Interaction Studies

Understanding the interaction profile of this compound is crucial for assessing its viability as a lead candidate in drug development. Interaction studies could include:

  • Enzyme Inhibition Assays : Testing against various enzymes to determine inhibitory potential.
  • Cell Culture Studies : Evaluating cytotoxicity and protective effects in neuronal cell lines exposed to neurotoxic agents.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(6-12)4-5-14-7-10/h12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEQSYXWJPFLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156261
Record name 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132814-98-2
Record name 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132814-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid (6.57 g, 28.4 mmol) in THF (60 mL) was added LiAlH4 (2.89 g, 61.0 mol) at room temperature. After stirred for 5 h, the reaction mixture was poured into ice-water and stirred for 30 min. To the mixture was added AcOEt and stirred for 30 min. The mixture was filtered and the filtrate was extracted with AcOEt. The extraction mixture was washed with water and brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by column chromatography (Hexane:AcOEt 1:1) to give [3-(tert-butoxycarbonylamino)oxolan-3-yl]methanol (2.82 g, 46%) as a colorless solid. 1H-NMR (400 MHz, DMSO-d6) δ1.36 (9H, s), 1.84-1.91 (1H, m), 1.93-2.02 (1H, m), 3.46 (2H, d, J=5.5 Hz), 3.59-3.62 (1H, d, J=8.6 Hz), 3.66-3.70 (3H, m), 4.83 (1H, t, J=5.5 Hz), 6.78 (1H, brs).
Quantity
6.57 g
Type
reactant
Reaction Step One
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2.89 g
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reactant
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Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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